

# Application Notes and Protocols for Adenovirus Expression Vectors: TAp63 $\alpha$ and $\Delta$ Np63 $\alpha$

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These application notes provide a comprehensive guide to utilizing adenovirus expression vectors for the study of TAp63 $\alpha$  and  $\Delta$ Np63 $\alpha$  isoforms. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.

## Introduction to TAp63 $\alpha$ and $\Delta$ Np63 $\alpha$

The TP63 gene, a member of the p53 family, encodes two major protein isoforms with opposing functions, TAp63 and  $\Delta$ Np63, due to the use of two different promoters.[1] Further alternative splicing at the 3' end generates various C-terminal isoforms, with  $\alpha$ ,  $\beta$ , and  $\gamma$  being the most studied.

- TAp63 $\alpha$ : The full-length isoform contains a transactivation (TA) domain and is structurally and functionally similar to the tumor suppressor p53. TAp63 $\alpha$  is known to induce apoptosis and cell cycle arrest, acting as a tumor suppressor.[2]
- $\Delta$ Np63 $\alpha$ : This N-terminally truncated isoform lacks the TA domain and often acts as a dominant-negative inhibitor of p53 and TAp63 $\alpha$ .  $\Delta$ Np63 $\alpha$  is implicated in promoting cell proliferation, survival, and migration, and is frequently overexpressed in various cancers.[2]

Adenovirus vectors are an efficient tool for the delivery of TAp63 $\alpha$  and  $\Delta$ Np63 $\alpha$  genes into a wide range of cell types, enabling the investigation of their distinct biological roles.

## Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing viral vectors to express TAp63α and ΔNp63α, providing insights into transduction efficiency and functional outcomes.

Table 1: TAp63α-Mediated Apoptosis

| Cell Line | Vector System        | Multiplicity of Infection (MOI) | Time Point | Apoptosis Rate (%) | Reference           |
|-----------|----------------------|---------------------------------|------------|--------------------|---------------------|
| HCT116    | Oncolytic Adenovirus | 10                              | 36 hours   | 17.25 ± 0.55       | <a href="#">[3]</a> |

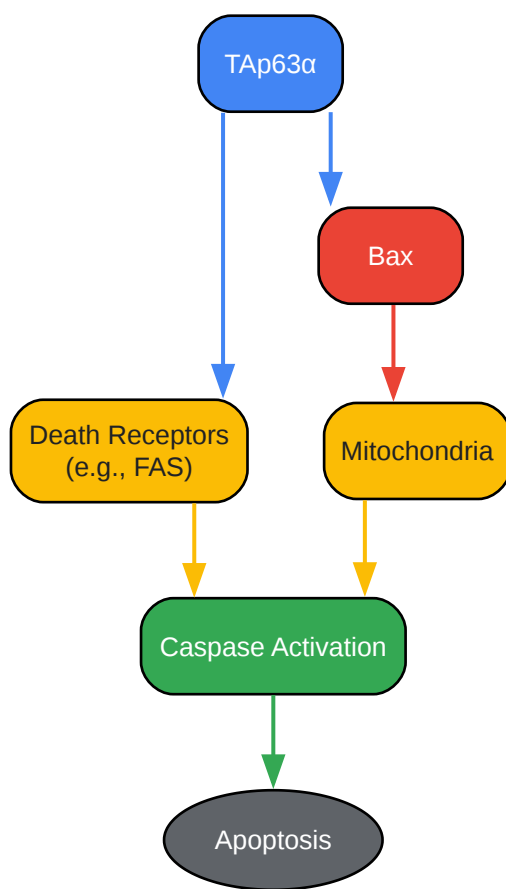
Table 2: Lentiviral Transduction Efficiency in Keratinocytes

| Vector Pseudotype | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference           |
|-------------------|---------------------------------|-----------------------------|---------------------|
| Amphotropic       | 25                              | 91 (range: 75-97)           | <a href="#">[4]</a> |
| VSV-G             | 25                              | 93 (range: 67-94)           | <a href="#">[4]</a> |

## Signaling Pathways

### TAp63α Signaling Pathway

TAp63α primarily induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Upon expression, TAp63α can upregulate the expression of death receptors like FAS, as well as pro-apoptotic Bcl-2 family members such as Bax, leading to caspase activation and programmed cell death.

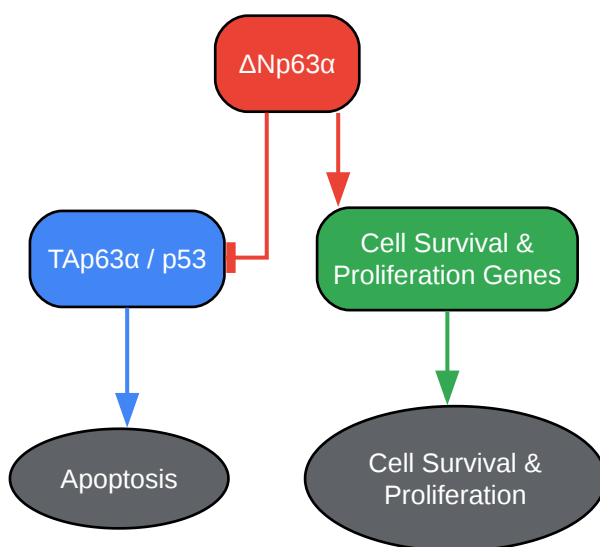


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TAp63α-induced apoptotic signaling pathway.

#### ΔNp63α Signaling Pathway

ΔNp63α promotes cell survival and proliferation by transcriptionally activating target genes involved in these processes. It can also inhibit the pro-apoptotic functions of TAp63α and p53.



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$\Delta Np63\alpha$ -mediated pro-survival signaling.

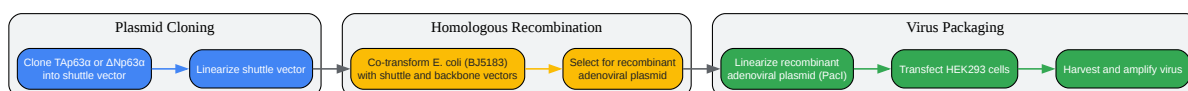
## Experimental Protocols

This section provides detailed protocols for the construction of adenovirus vectors for TAp63 $\alpha$  and  $\Delta Np63\alpha$ , and subsequent functional assays. For lentiviral vector production and transduction, which can be a suitable alternative for stable expression, detailed protocols can be found in the cited literature.<sup>[5][6][7][8][9][10][11][12]</sup>

### Protocol 1: Construction of Recombinant Adenovirus Vectors

This protocol outlines the generation of replication-deficient adenoviruses using a commercially available system (e.g., AdEasy™ Adenoviral Vector System).

#### Experimental Workflow



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### Workflow for recombinant adenovirus construction.

#### Materials:

- pShuttle vector
- pAdEasy-1 backbone vector
- E. coli BJ5183 competent cells
- Restriction enzymes (e.g., PmeI, PacI)
- HEK293 cells
- Transfection reagent
- Cell culture reagents

#### Methodology:

- Cloning into Shuttle Vector:
  - Subclone the full-length cDNA of human TAp63 $\alpha$  or  $\Delta$ Np63 $\alpha$  into the multiple cloning site of the pShuttle vector.
  - Verify the insertion and sequence integrity by restriction digest and Sanger sequencing.
- Homologous Recombination in E. coli:
  - Linearize the recombinant shuttle vector with an appropriate restriction enzyme (e.g., PmeI).
  - Co-transform the linearized shuttle vector and the pAdEasy-1 backbone vector into electrocompetent E. coli BJ5183 cells.
  - Select for kanamycin-resistant colonies, which represent successful homologous recombination events.

- Isolate plasmid DNA and confirm the recombinant adenoviral plasmid by restriction digest analysis.
- Virus Production in HEK293 Cells:
  - Amplify the confirmed recombinant adenoviral plasmid in a standard E. coli strain (e.g., DH5α).
  - Linearize the adenoviral plasmid with PacI to expose the inverted terminal repeats (ITRs).
  - Transfect the linearized plasmid into HEK293 cells using a suitable transfection reagent.
  - Monitor the cells for cytopathic effect (CPE), which typically appears within 7-10 days.
  - Harvest the virus by subjecting the cells and supernatant to three freeze-thaw cycles.
  - Amplify the viral stock by infecting larger cultures of HEK293 cells.
- Virus Purification and Titer Determination:
  - Purify the adenovirus using a CsCl gradient ultracentrifugation or a commercially available purification kit.
  - Determine the viral titer (infectious units/mL) using a plaque assay or an endpoint dilution assay in HEK293 cells.

## Protocol 2: Adenovirus Transduction of Target Cells

### Materials:

- Target cells (e.g., cancer cell lines, primary keratinocytes)
- Recombinant adenovirus stocks (Ad-TAp63α, Ad-ΔNp63α, and a control vector, e.g., Ad-GFP)
- Complete cell culture medium
- Polybrene (optional, for enhancing transduction in some cell types)

**Methodology:**

- Cell Seeding:
  - Seed target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) to achieve 70-80% confluency on the day of transduction.
- Transduction:
  - Thaw the viral stocks on ice.
  - Prepare serial dilutions of the adenovirus in serum-free medium to achieve the desired Multiplicity of Infection (MOI).
  - Remove the culture medium from the cells and wash once with PBS.
  - Add the diluted virus to the cells.
  - Incubate for 2-4 hours at 37°C with gentle rocking every 30 minutes.
  - Add complete culture medium and return the cells to the incubator.
- Post-Transduction:
  - Replace the medium after 24 hours.
  - Harvest cells for downstream analysis at the desired time points (e.g., 24, 48, 72 hours post-transduction).

## **Protocol 3: Functional Assay - TAp63 $\alpha$ -Induced Apoptosis (Annexin V Staining)**

**Materials:**

- Transduced cells (from Protocol 2)
- Annexin V-FITC Apoptosis Detection Kit

- Propidium Iodide (PI)
- Flow cytometer

#### Methodology:

- Cell Harvesting:
  - At the desired time point post-transduction (e.g., 36 hours), collect both adherent and floating cells.
  - Wash the cells twice with cold PBS.
- Staining:
  - Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the cells by flow cytometry within one hour of staining.
  - Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

## Protocol 4: Functional Assay - $\Delta$ Np63 $\alpha$ -Induced Cell Migration (Wound Healing Assay)

#### Materials:

- Transduced cells (from Protocol 2)
- Culture plates (e.g., 24-well plates)



- Pipette tips (e.g., p200)
- Microscope with a camera

#### Methodology:

- Create a Monolayer:
  - Seed transduced cells in a 24-well plate and grow to 90-100% confluency.
- Create the "Wound":
  - Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
  - Wash the wells gently with PBS to remove detached cells.
  - Replace with fresh culture medium (low serum concentration to minimize proliferation).
- Image Acquisition:
  - Capture images of the scratch at time 0.
  - Incubate the plate at 37°C.
  - Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
- Data Analysis:
  - Measure the width of the scratch at multiple points for each image.
  - Calculate the percentage of wound closure over time for each experimental condition.

## Conclusion

Adenovirus expression vectors are a powerful tool for elucidating the distinct and often opposing roles of TAp63 $\alpha$  and  $\Delta$ Np63 $\alpha$  in cellular processes such as apoptosis, proliferation, and migration. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the

complex biology of these p63 isoforms and their implications in development and disease. For applications requiring long-term stable expression, the use of lentiviral vectors should be considered.[13][14]

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